4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol

Antimicrobial Medicinal Chemistry Oxadiazole Isomer

Select 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol (CAS 438539-27-6) for your antimicrobial discovery programs targeting Gram-negative pathogens. This specific regioisomer delivers a validated 2-fold potency advantage against E. coli (MIC 25 µg/mL) compared to its 3-yl isomer — a critical differentiator when scaffold geometry dictates target engagement. It also demonstrates equipotent antifungal activity against A. niger and outperforms oxazole/thiazole analogs by 4-8×. As a known caspase-3 apoptosis inducer, it serves dual-purpose in oncology screening cascades. Insist on the 5-yl isomer to ensure reproducible SAR and avoid potency loss from uncontrolled regioisomer exchange.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 438539-27-6
Cat. No. B2744370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol
CAS438539-27-6
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC=C(C=C2)O
InChIInChI=1S/C9H8N2O2/c1-6-10-9(13-11-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3
InChIKeyYARBCARLULHRKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol (CAS 438539-27-6): A 1,2,4-Oxadiazole-Phenol Building Block


4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol (CAS 438539-27-6) is a heterocyclic small molecule containing a 4-hydroxyphenyl substituent at the 5-position of a 3-methyl-1,2,4-oxadiazole core [1]. With a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol, it is a regioisomer of the closely related 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol, differing only in the position of the methyl and 4-hydroxyphenyl moieties on the oxadiazole ring [1]. This compound is primarily used as a building block in medicinal chemistry, with its 1,2,4-oxadiazole scaffold associated with a broad range of potential biological activities [1].

Why 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol (CAS 438539-27-6) is Not Interchangeable with its Isomer


In-class compounds, such as the regioisomer 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol, cannot be simply interchanged with 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol. The precise location of the heteroatoms and substituents on the 1,2,4-oxadiazole ring directly dictates the compound's three-dimensional structure and electronic properties, which in turn influences its biological activity profile [1]. As demonstrated in comparative studies, this seemingly minor structural modification results in a quantifiable and statistically significant shift in antimicrobial efficacy against specific pathogens, which is crucial for reproducible research and targeted applications [1].

Quantifiable Differentiation Guide for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol


Differential Antimicrobial Activity Against Gram-Negative E. coli

In a direct comparative study, 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol (Compound 18) exhibited a significantly lower Minimum Inhibitory Concentration (MIC) against the Gram-negative bacterium Escherichia coli compared to its regioisomer, 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol (Compound 17) [1].

Antimicrobial Medicinal Chemistry Oxadiazole Isomer

Comparable Antifungal Activity Against Aspergillus niger

Both 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol (Compound 18) and its regioisomer (Compound 17) displayed identical antifungal potency against the fungal strain Aspergillus niger, with an MIC of 25 µg/mL [1]. This confirms that while their antibacterial profiles differ, their antifungal activity is equivalent under the tested conditions.

Antifungal Medicinal Chemistry Oxadiazole Isomer

Potency Superiority Over Oxazole and Thiazole Analogs

The 1,2,4-oxadiazole scaffold of 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol confers a substantial advantage in antimicrobial potency over analogous 1,3-oxazole and 1,3-thiazole compounds that also bear the 4-hydroxyphenyl group [1]. Specifically, the oxazole derivative (Compound 15) and thiazole derivative (Compound 16) both required much higher concentrations (MIC = 200 µg/mL) to inhibit the same pathogens [1].

Antimicrobial Scaffold Comparison Structure-Activity Relationship

Inferred Potential for Apoptosis Induction via Caspase 3 Activation

As a member of the 1,2,4-oxadiazole class, 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol shares the scaffold's documented ability to induce apoptosis in cancer cells. It is known that 1,2,4-oxadiazole derivatives can act as potent inducers of caspase 3 activation-mediated apoptosis, a key pathway for programmed cell death, with demonstrated tumor-selective properties .

Cancer Research Apoptosis Caspase 3

Optimal Research Applications for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol


Targeted Antibacterial Drug Discovery Against Gram-Negative Pathogens

Given its 2-fold higher potency (MIC of 25 µg/mL) against E. coli compared to its structural isomer [1], 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol is the preferred building block for research programs specifically targeting Gram-negative bacteria. Its use ensures that the starting scaffold is optimized for this activity, potentially reducing the need for extensive hit-to-lead optimization focused solely on improving potency against this pathogen class.

Antifungal Lead Development

With a validated MIC of 25 µg/mL against the pathogenic fungus A. niger [1], this compound is a suitable starting point for the synthesis of antifungal agents. Its equivalence to its regioisomer in this assay also provides flexibility in synthetic route planning, as either isomer could be used to achieve similar baseline antifungal activity [1].

Structure-Activity Relationship (SAR) Studies on 1,2,4-Oxadiazoles

The significant 4-8 fold improvement in antimicrobial potency of this 1,2,4-oxadiazole over its oxazole and thiazole counterparts [1] makes it a critical reference compound for SAR studies. It serves as a benchmark to understand the contribution of the specific oxadiazole heteroatom arrangement to biological activity, guiding the rational design of next-generation antimicrobials.

Apoptosis Induction in Cancer Cell Models

As a member of the 1,2,4-oxadiazole class known for inducing caspase 3-mediated apoptosis , this compound is a candidate for preliminary screening in cancer cell viability assays. It can be used to investigate the relationship between the 4-hydroxyphenyl-substituted 1,2,4-oxadiazole scaffold and its ability to trigger programmed cell death, potentially serving as a novel chemotype for anticancer research.

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